Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro-
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Overview
Description
Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- is a compound that belongs to the class of indazole derivatives. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure, which includes an indazole core and a hydroxyphenyl group, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate can form the hydrazone intermediate, which upon cyclization with a suitable diketone, yields the desired indazole derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to ensure high-quality production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the indazole ring can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity. Additionally, the indazole core can interact with hydrophobic pockets in the enzyme, further stabilizing the complex.
Comparison with Similar Compounds
Similar Compounds
Indazole: A simpler structure without the hydroxyphenyl group.
4-Hydroxyphenylhydrazine: Lacks the indazole core.
Indazole-3-carboxylic acid: Contains a carboxyl group instead of a hydroxyphenyl group.
Uniqueness
Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- is unique due to the presence of both the indazole core and the hydroxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1,5,6,7-tetrahydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-9-6-4-8(5-7-9)13-12-10(14-15-13)2-1-3-11(12)17/h4-7,16H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMIEITUMUCUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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